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molecular formula C11H16N2O4 B8470835 2-((4-Methoxy-3-nitrobenzyl)(methyl)amino)ethanol

2-((4-Methoxy-3-nitrobenzyl)(methyl)amino)ethanol

Cat. No. B8470835
M. Wt: 240.26 g/mol
InChI Key: QPIFHNAFIQMDDX-UHFFFAOYSA-N
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Patent
US08536180B2

Procedure details

A 5 mL round bottom flask was charged with 4-(bromomethyl)-1-methoxy-2-nitrobenzene (0.6 g, 2.44 mmol) and acetonitrile (2 mL). The solution was treated with triethylamine (1 mL, 7.32 mmol) and 2-(methylamino)ethanol (0.585 mL, 7.32 mmol), and the reaction was stirred at ambient temperature for 16 hours. The reaction was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer was washed with brine, dried over Na2SO4, filtered, and concentrated to provide the title compound. MS (DCI+) m/e 241.1 (M+H)+.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.585 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([N+:11]([O-:13])=[O:12])[CH:4]=1.C(N(CC)CC)C.[CH3:21][NH:22][CH2:23][CH2:24][OH:25]>C(#N)C>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][N:22]([CH3:21])[CH2:23][CH2:24][OH:25])=[CH:4][C:5]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrCC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.585 mL
Type
reactant
Smiles
CNCCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(C=C(CN(CCO)C)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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